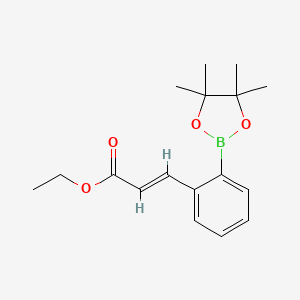

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWJVFYWVQLYNW-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682246 | |

| Record name | Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132669-74-9 | |

| Record name | Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Substituted Phenylboronic Acid Derivatives

The key precursor is typically prepared via borylation of halogenated phenyl compounds . A common method involves:

- Bromination or Iodination: Starting from phenyl derivatives, halogenation at the desired position (e.g., ortho or para relative to existing substituents) is performed using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

- Borylation: The halogenated phenyl compound is subjected to Miyaura borylation conditions, which involve:

- Reagents: Bis(pinacolato)diboron (B2Pin2)

- Catalyst: Palladium(0) complex, such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Reflux under inert atmosphere (N2 or Ar) for 12-24 hours

This yields the corresponding phenylboronic ester, specifically the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivative.

Formation of the Dioxaborolane Ring

The boronic acid is stabilized with pinacol to form the tetramethyl-dioxaborolane ring, which enhances stability and reactivity in subsequent coupling reactions.

Coupling with Ethyl Acrylate

Suzuki-Miyaura Cross-Coupling

The core step involves coupling the boronate ester with an appropriate halogenated ethyl acrylate derivative, typically an ethyl 3-bromoacrylate or ethyl 3-iodoacrylate .

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or a mixture |

| Temperature | 80–100°C |

| Atmosphere | Inert (N₂ or Ar) |

| Duration | 12–24 hours |

The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, forming the C–C bond between the phenyl ring and the acrylate moiety.

Stereochemical Control

The (E)-configuration of the acrylate is typically maintained under these conditions, especially when using stabilized vinyl halides and controlled reaction temperatures.

Notes on Reaction Optimization and Purification

- Catalyst loading is optimized to balance yield and cost, often around 1–5 mol%.

- Base choice influences the rate and selectivity; potassium carbonate is common.

- Solvent choice affects solubility and reaction rate; THF is frequently used.

- Purification is achieved via column chromatography, employing silica gel with suitable eluents such as hexane/ethyl acetate mixtures.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to improve safety, control, and scalability. Reaction parameters are optimized to maximize yield and minimize by-products, with emphasis on:

- Catalyst recycling

- Solvent recovery

- Waste minimization

Data Table Summarizing Preparation Methods

Supporting Research Findings

- Efficiency: The Suzuki-Miyaura coupling of phenylboronic esters with vinyl halides consistently yields high purity (above 85%) of the target compound with stereoselectivity favoring the (E)-isomer.

- Yield Data: Typical yields range from 70% to 90%, depending on substrate purity and reaction optimization.

- Reaction Monitoring: TLC, NMR, and HPLC are used to confirm completion and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalyst: : Commonly used catalysts include Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).

Base: : Common bases include sodium carbonate, potassium phosphate, and cesium carbonate.

Solvent: : Reactions are typically carried out in solvents such as toluene, ethanol, or water.

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: is widely used in scientific research due to its role in cross-coupling reactions. Its applications include:

Chemistry: : Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: : Employed in the development of bioconjugation techniques for labeling biomolecules.

Medicine: : Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: : Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The compound exerts its effects through the Suzuki-Miyaura cross-coupling mechanism . The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic ester, and finally reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily the palladium-catalyzed intermediates and the final biaryl compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Ethyl (2E)-2-Cyano-3-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acrylate

- Structure: Substitution of the acrylate’s β-hydrogen with a cyano group.

- Impact: The cyano group is a stronger electron-withdrawing substituent than the acrylate ester, increasing electrophilicity and reactivity in cross-coupling reactions.

- Molecular Weight : 327.189 (vs. 302.17 for the target compound) .

Ethyl (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Acrylate (Z-20)

- Structure : Z-isomer of the target compound.

- Impact : The stereochemistry significantly affects reactivity. The Z-isomer is synthesized via isomerization of the E-isomer with a 66% yield, but it is less stable due to steric hindrance between the boronate and ester groups .

(E)-2-(2-(5-Chloropent-3-en-1-yl)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (S46)

Reactivity in Cross-Coupling and Functionalization

Physical and Chemical Properties

Biological Activity

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate, identified by its CAS number 1009307-13-4, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its structure which includes a dioxaborolane moiety that may contribute to its pharmacological properties.

- Molecular Formula : C₁₁H₁₉BO₄

- Molecular Weight : 226.08 g/mol

- IUPAC Name : (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

- SMILES Notation : CCOC(=O)\C=C\B1OC(C)(C)C(C)(C)O1

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds related to (E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate. These activities include:

- Anticancer Activity : Research indicates that boron-containing compounds can exhibit significant anticancer properties. For instance, derivatives of methyl cinnamates have shown promising results in inhibiting cancer cell lines and glycosidase activity, suggesting a potential role in cancer therapeutics .

- Antimicrobial Properties : Some studies have reported that similar boron-containing compounds possess antimicrobial activity against various strains including multidrug-resistant bacteria. The minimum inhibitory concentrations (MICs) for these compounds can range from low micromolar levels, indicating their potency against resistant strains .

- Enzyme Inhibition : Compounds like (E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This can lead to applications in managing diseases such as diabetes and cancer by targeting critical enzymatic functions .

Table 1: Summary of Biological Activities

Detailed Study Insights

- Anticancer Mechanisms : In vitro studies demonstrated that certain derivatives of (E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate could induce apoptosis in cancer cells by triggering mitochondrial pathways and cell cycle arrest at the G2/M phase. This suggests a dual mechanism of action involving both direct cytotoxic effects and modulation of cellular signaling pathways.

- Antimicrobial Efficacy : A recent study evaluated the effectiveness of related compounds against various bacterial strains. The results indicated that some derivatives exhibited MIC values as low as 4 μg/mL against resistant strains like Staphylococcus aureus and Mycobacterium species .

- Safety Profile : Toxicity studies conducted on animal models revealed that these compounds generally exhibit acceptable safety margins at therapeutic doses. For example, no acute toxicity was observed in mice at doses up to 2000 mg/kg .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹³C and ¹H NMR (e.g., δ ~1.3 ppm for pinacol methyl groups) confirm boronate integration and acrylate geometry .

- Chromatography : TLC (Rf = 0.24 in pentane/EtOAc) and HPLC monitor purity .

- Mass Spectrometry : High-resolution MS validates molecular formulae (e.g., C₁₈H₂₃BO₄) .

How can researchers address contradictions in stereochemical outcomes during derivatization?

Advanced Research Focus

Discrepancies in Z/E isomer ratios (e.g., 9:1 in chlorination reactions vs. Z-dominated outcomes in selenoboration ) arise from steric and electronic factors. Methodological adjustments, such as using bulky ligands or low-temperature conditions, can bias selectivity. Computational modeling (DFT) of transition states aids in rational design .

What role does the boronate ester play in transition metal-free reactions?

Advanced Research Focus

The boronate group acts as a Lewis acid, polarizing alkynes or alkenes for nucleophilic attacks. In selenoboration, the dioxaborolane stabilizes intermediates, enabling anti-addition to alkynes with electron-withdrawing substituents (e.g., CF₃ groups) .

How is this compound utilized in prodrug design for medicinal chemistry?

Advanced Research Focus

The boronate moiety enables conjugation with hydroxylamine derivatives to form hydrolytically stable prodrugs. For example, DCC-mediated condensation with O-(4-boronate-benzyl)hydroxylamine generates tumor-targeting agents, with in vitro hydrolysis studies confirming controlled release .

What purification challenges arise during synthesis, and how are they resolved?

Basic Research Focus

Byproducts like proto-debrominated materials (5:1 impurity ratio) require silica gel chromatography with ethyl acetate/hexane gradients (e.g., 6% EtOAc in hexane) . Acidic additives (1% Et₃N) suppress boronate hydrolysis during purification .

How does electronic modulation of the aryl ring affect cross-coupling efficiency?

Advanced Research Focus

Electron-deficient aryl rings (e.g., nitro or cyano substituents) accelerate oxidative addition in Pd-catalyzed couplings but may reduce boronate stability. Hammett studies correlate σ values with reaction rates, guiding substrate design .

What strategies improve the stability of this compound under ambient conditions?

Basic Research Focus

Storage under inert atmosphere (N₂/Ar) at –20°C prevents boronate oxidation. Lyophilization or formulation with stabilizers (e.g., BHT) extends shelf life. NMR monitoring of decomposition (e.g., B–O bond cleavage) informs storage protocols .

How is this compound applied in enantioselective carbocycle formation?

Advanced Research Focus

Pd-catalyzed allyl-aryl coupling with chiral ligands (e.g., BINAP) generates enantiomerically enriched carbocycles. Key parameters include ligand ee (>90%), temperature (60°C), and substrate stoichiometry (1:1 aryl bromide:acrylate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.